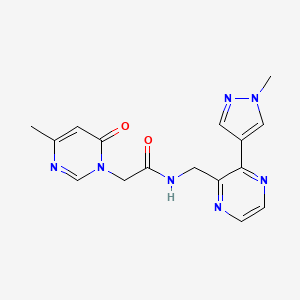
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H19N5O, and it features a unique arrangement of pyrazole and pyrimidine moieties. The presence of these functional groups is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O |
| Molecular Weight | 313.36 g/mol |
| Structural Features | Pyrazole, Pyrimidine |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : Studies have shown that this compound can effectively scavenge free radicals, contributing to its potential use in treating oxidative stress-related diseases.
- Enzyme Modulation : The compound has been identified as a modulator of various enzymes, including kinases, which play critical roles in cell signaling pathways. This modulation can influence cellular processes such as proliferation and apoptosis .
- Anticancer Activity : Preliminary findings suggest that this compound may inhibit tumor growth in specific cancer models, highlighting its potential as an anticancer agent. In particular, it has shown effectiveness against cancers with overexpressed target kinases .
Case Studies and Research Findings
Recent studies have provided insights into the mechanisms by which this compound exerts its biological effects:
- In Vitro Studies : In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, suggesting its efficacy in vivo. The compound's ability to penetrate cellular membranes effectively enhances its therapeutic potential .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyrazole and Pyrimidine Rings : Initial steps focus on constructing the pyrazole and pyrimidine frameworks through cyclization reactions.
- Methylation and Acetamide Formation : Subsequent methylation reactions yield the desired acetamide functionality.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
属性
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-11-5-15(25)23(10-20-11)9-14(24)19-7-13-16(18-4-3-17-13)12-6-21-22(2)8-12/h3-6,8,10H,7,9H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSJZPPMPHYILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














